4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol
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Overview
Description
4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol is a chemical compound with the molecular formula C11H9ClFNO2 and a molecular weight of 241.65 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Chlorination: Introduction of the chlorine atom at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group is introduced at the 3-position using ethyl iodide in the presence of a base like potassium carbonate.
Fluorination: The fluorine atom is introduced at the 7-position using a fluorinating agent such as diethylaminosulfur trifluoride.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1-position using a hydroxylating agent like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethoxy-7-fluoroquinoline-1-ol
- 4-chloro-3-methoxy-7-fluoroisoquinolin-1-ol
- 4-chloro-3-ethoxy-6-fluoroisoquinolin-1-ol
Uniqueness
4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-ethoxy-7-fluoro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11-9(12)7-4-3-6(13)5-8(7)10(15)14-11/h3-5H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEGZCIQWNVWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C(C=C2)F)C(=O)N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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